molecular formula C20H22N2O2S2 B2636331 1-(mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole CAS No. 394237-16-2

1-(mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

Cat. No.: B2636331
CAS No.: 394237-16-2
M. Wt: 386.53
InChI Key: FCWAFDRQFXZWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a mesitylsulfonyl group, two methyl groups, and a phenylthio group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1-phenylthio-1H-pyrazole can be formed by reacting hydrazine hydrate with 3,5-dimethyl-1-phenylthio-1,3-diketone under reflux conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced by reacting the pyrazole derivative with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The mesitylsulfonyl group can be reduced to a mesityl group using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.

    Substitution: Halogens (e.g., bromine), nitro compounds; typically carried out in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the mesityl-substituted pyrazole.

    Substitution: Formation of halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

1-(Mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The mesitylsulfonyl group can interact with active sites of enzymes, while the phenylthio group can enhance binding affinity through hydrophobic interactions. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Tosyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    1-(Mesitylsulfonyl)-3,5-dimethyl-4-(methylthio)-1H-pyrazole: Similar structure but with a methylthio group instead of a phenylthio group.

    1-(Mesitylsulfonyl)-3,5-dimethyl-4-(phenyl)-1H-pyrazole: Similar structure but without the thio group.

Uniqueness

1-(Mesitylsulfonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is unique due to the combination of the mesitylsulfonyl and phenylthio groups, which can impart specific chemical and biological properties. The mesitylsulfonyl group can enhance the compound’s stability and reactivity, while the phenylthio group can improve binding interactions with biological targets.

Properties

IUPAC Name

3,5-dimethyl-4-phenylsulfanyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-13-11-14(2)20(15(3)12-13)26(23,24)22-17(5)19(16(4)21-22)25-18-9-7-6-8-10-18/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWAFDRQFXZWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.